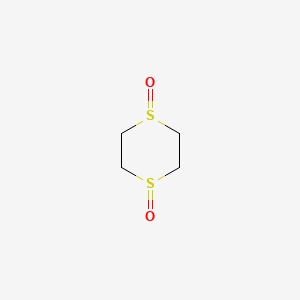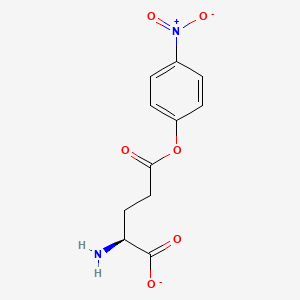
Guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- is a complex organic compound that belongs to the guanidine family. Compounds in this family are known for their strong basicity and are often used in various chemical and biological applications. This particular compound features a cyano group, a tetramethylbutyl group, and a pyridyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, alkyl halides, and cyanamide. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction temperatures, pressures, and times. Purification steps might include crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group or the pyridyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, metal catalysts like palladium or platinum.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May act as an enzyme inhibitor or a ligand for studying protein interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- would involve its interaction with molecular targets such as enzymes or receptors. The cyano group and pyridyl ring might play crucial roles in binding to these targets, affecting their activity and function. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Guanidine derivatives: Other compounds in the guanidine family with different substituents.
Pyridyl compounds: Compounds featuring the pyridyl group, such as pyridine or nicotinamide.
Cyano compounds: Compounds with a cyano group, like acetonitrile or cyanamide.
Uniqueness
Guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
60560-08-9 |
|---|---|
Molecular Formula |
C15H23N5 |
Molecular Weight |
273.38 g/mol |
IUPAC Name |
1-cyano-3-pyridin-3-yl-2-(2,4,4-trimethylpentan-2-yl)guanidine |
InChI |
InChI=1S/C15H23N5/c1-14(2,3)10-15(4,5)20-13(18-11-16)19-12-7-6-8-17-9-12/h6-9H,10H2,1-5H3,(H2,18,19,20) |
InChI Key |
HXIURYONZFKTDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=C(NC#N)NC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)




![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)

![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
mercury](/img/structure/B14615352.png)
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)


